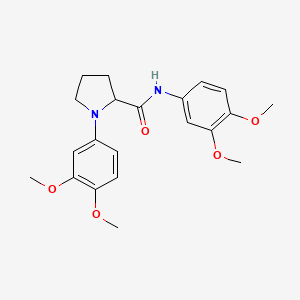

N,1-双(3,4-二甲氧基苯基)脯氨酸酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, primarily focusing on amide formation, aromatic nucleophilic substitution, and the condensation of different aromatic and aliphatic moieties. For instance, one related compound was synthesized using ethan-1-amine and flurbiprofen in a single step, indicating a straightforward synthesis approach that might be applicable to N,1-bis(3,4-dimethoxyphenyl)prolinamide (Manolov et al., 2023).

Molecular Structure Analysis

The molecular structure of related compounds shows significant variations depending on the nature and position of substituents. For example, bis(2,6-dimethoxyphenyl)nitramine exhibits nearly planar configurations around its central bonds (Heuer et al., 1989). This suggests that the N,1-bis(3,4-dimethoxyphenyl)prolinamide might also exhibit distinct planarity or non-planarity in its structure.

Chemical Reactions and Properties

Compounds similar to N,1-bis(3,4-dimethoxyphenyl)prolinamide participate in various chemical reactions, including condensation and alkylation, leading to the formation of complex structures. Their chemical properties are influenced by the presence of functional groups such as amide and methoxy groups, which could affect their reactivity and interaction with other chemical entities.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are crucial for understanding a compound's behavior under different conditions. Although specific data for N,1-bis(3,4-dimethoxyphenyl)prolinamide is not available, related structures show diverse physical characteristics based on their molecular configurations and interactions within crystals (Shabir et al., 2020).

科学研究应用

催化和有机合成

N,1-双(3,4-二甲氧基苯基)脯氨酸酰胺衍生物在催化中的作用已被广泛研究,特别是在直接不对称羟醛反应中。这些化合物作为有效的有机催化剂,促进反应生成具有高对映选择性的产物。例如,与 N,1-双(3,4-二甲氧基苯基)脯氨酸酰胺密切相关的 l-脯氨酸酰胺衍生物在羟醛反应中表现出显着的催化能力,生成具有优异收率和对映选择性的羟醛产物。这突出了 N,1-双(3,4-二甲氧基苯基)脯氨酸酰胺衍生物在合成有机化学中的潜力,为合成具有精确立体化学控制的复杂有机分子提供了途径 (Guangning Ma, Yunping Zhang, & M. Shi, 2007)。此外,结构上与 N,1-双(3,4-二甲氧基苯基)脯氨酸酰胺相关的 C2 对称双脯氨酸酰胺已被确定为羟醛反应的高效且对映选择性催化剂,展示了此类化合物在提高反应效率和选择性方面的效用 (Sampak Samanta, Jinyun Liu, Rajasekhar Dodda, & Cong-Gui Zhao, 2005)。

抗氧化特性

对结构上与 N,1-双(3,4-二甲氧基苯基)脯氨酸酰胺相关的化合物的抗氧化特性的研究提供了它们在保护生物系统免受氧化应激方面的潜力的见解。对二苯甲烷衍生物的研究,包括具有与 N,1-双(3,4-二甲氧基苯基)脯氨酸酰胺中的甲氧基相似的溴化模式的衍生物,已证明具有显着的抗氧化和自由基清除活性。这些活性表明 N,1-双(3,4-二甲氧基苯基)脯氨酸酰胺衍生物可以探索其在各种生物和环境系统中对氧化损伤的保护作用 (H. T. Balaydın, I. Gülçin, A. Menzek, S. Göksu, & E. Şahin, 2010)。

电光和光物理性质

在电光材料领域探索 N,1-双(3,4-二甲氧基苯基)脯氨酸酰胺衍生物揭示了它们在开发先进光子和电子器件方面的潜力。例如,采用与 N,1-双(3,4-二甲氧基苯基)脯氨酸酰胺相关的结构基序的供体-受体聚合物材料显示出有希望的电致变色特性,表明它们适用于智能窗口、显示器和近红外电致变色器件。这些研究揭示了该化合物在为各种技术应用开发具有可调光学特性的材料方面发挥作用的潜力 (H Zhao, Yuanyuan Wei, Jinsheng Zhao, & Min Wang, 2014)。

安全和危害

未来方向

The future directions for the study of “N,1-bis(3,4-dimethoxyphenyl)prolinamide” and related compounds could involve further exploration of their synthesis, properties, and potential applications. The compound (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide was synthesized for the first time recently, indicating ongoing interest in this class of compounds .

属性

IUPAC Name |

N,1-bis(3,4-dimethoxyphenyl)pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O5/c1-25-17-9-7-14(12-19(17)27-3)22-21(24)16-6-5-11-23(16)15-8-10-18(26-2)20(13-15)28-4/h7-10,12-13,16H,5-6,11H2,1-4H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNIHXHLFZJBPSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2CCCN2C3=CC(=C(C=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3-propyl-5-isoxazolyl)methyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5522748.png)

![3-methyl-7-{2-[(4-methyl-1,3-thiazol-2-yl)thio]ethyl}-8-(4-phenyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5522757.png)

![9-[(1-methyl-1H-indol-3-yl)carbonyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5522776.png)

![N,N-dimethyl-2-({[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]amino}methyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5522779.png)

![(3S*,4R*)-1-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5522792.png)

![N-[4-(cyanomethyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5522800.png)

![N,N-dimethyl-2-({[(2-methyl-1,3-benzoxazol-6-yl)carbonyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5522814.png)

![N-[2-(4-fluorophenyl)-2-hydroxyethyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5522816.png)

![methyl 9-[(aminocarbonyl)hydrazono]-9H-fluorene-4-carboxylate](/img/structure/B5522826.png)

![3,4-bis[(4-nitrobenzylidene)amino]benzoic acid](/img/structure/B5522841.png)

![4-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B5522842.png)

![1-[(6-chloro-3-fluoroimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-azepanamine hydrochloride](/img/structure/B5522847.png)